N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide

Medicinal Chemistry Kinase Inhibition Chemical Biology

Broad-panel kinome profiling demands chemical probes with unexplored selectivity fingerprints. This compound possesses a singular thiophene-2,3-diyl bridge connecting benzothiazole C2 to pyrazine-2-carboxamide nitrogen, a connectivity absent from all public-domain Syk, ITK, and LRRK2 inhibitors. • Structurally homologous to benzothiazole ITK inhibitor 12a (PDB: 4MF0) but with uncharacterized selectivity-ideal for de novo KINOMEscan at 1 µM to establish a unique selectivity window. • Enables systematic SAR exploration at the thiophene linker while holding benzothiazole and pyrazine termini constant. • May serve as a negative control for MtMetAP1 antimycobacterial assays, where 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides show IC₅₀ 2.8->50 µM; the benzothiazole-for-thiazole replacement with thiophene spacer is predicted to abolish activity. Gram quantities available for medicinal chemistry campaigns.

Molecular Formula C16H10N4OS2
Molecular Weight 338.4
CAS No. 1211191-88-6
Cat. No. B2899299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide
CAS1211191-88-6
Molecular FormulaC16H10N4OS2
Molecular Weight338.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=NC=CN=C4
InChIInChI=1S/C16H10N4OS2/c21-14(12-9-17-6-7-18-12)20-15-10(5-8-22-15)16-19-11-3-1-2-4-13(11)23-16/h1-9H,(H,20,21)
InChIKeyRTDHMAQBCSHYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide: Structural Identity & Compound-Class Context


N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide (CAS 1211191-88-6) is a fully synthetic heterocyclic small molecule (molecular formula C₁₆H₁₀N₄OS₂; molecular weight 338.4 g/mol) that incorporates a benzothiazole ring, a thiophene ring, and a pyrazine-2-carboxamide moiety [1]. The compound belongs to the broader class of substituted pyrazine-2-carboxamides, which have been investigated as kinase inhibitors (e.g., Syk, HPK1, LRRK2) and antimycobacterial agents targeting methionine aminopeptidase 1 (MtMetAP1) [2][3]. Within this scaffold family, the specific thiophene-2-yl linker and benzothiazol-2-yl substituent represent a unique connectivity pattern that distinguishes it from more extensively characterized analogs such as N-(thiazol-2-yl)pyrazine-2-carboxamides or benzothiazole-benzamide LRRK2 inhibitors [3][4].

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide: Risks of Analog Substitution Without Comparative Data


Within the substituted pyrazine-2-carboxamide class, even minor variations in the heterocyclic substitution pattern can produce large shifts in kinase selectivity, target engagement, and cellular potency. For instance, in a structurally related benzothiazole amide ITK inhibitor series, moving from a pyridine to a pyrazine substituent altered biochemical potency by over 10-fold and reshaped selectivity profiles [1]. Similarly, in LRRK2 benzothiazole-benzamide series, the nature of the amide linker and the heterocycle attached to the thiophene ring profoundly influenced both LRRK2 wild-type and G2019S mutant inhibition [2]. N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide possesses a singular combination of a thiophene-2,3-diyl bridge connecting the benzothiazole C2 position to the pyrazine-2-carboxamide nitrogen. This exact connectivity is absent from the most advanced public-domain analogs (e.g., N-(thiazol-2-yl)pyrazine-2-carboxamides or the 6-pyridin-3-yl benzothiazole series), meaning that potency, selectivity, and even solubility data cannot be reliably extrapolated from those scaffolds. Without head-to-head comparative data, substituting this compound with a close analog risks selecting a molecule with an entirely different polypharmacology or physicochemical profile.

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide: Quantitative Differentiation Evidence


Absence of Published Head-to-Head Comparison Data

A systematic search of primary research articles, patents (including US8877760, EP3842422, and related pyrazine-2-carboxamide filings), PubChem, ChEMBL, BindingDB, and PDB failed to identify any quantitative biochemical or cellular assay data—neither IC₅₀, Kd, EC₅₀, selectivity panel results, LogD, nor solubility—for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide [1][2][3]. The compound appears exclusively in vendor catalog listings (BenchChem, EvitaChem, VulcanChem) and the PubChem substance database, where no bioactivity annotations are recorded [1]. By contrast, structurally related benzothiazole ITK inhibitor compound 12a [(1S,2S)-2-{4-[(dimethylamino)methyl]phenyl}-N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide] has a published ITK Ki of <0.5 nM and a complete kinome selectivity profile (Ambit KINOMEscan, S-score(1) = 0.04 at 1 µM) [4]. Similarly, representative 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides disclosed in the MtMetAP1 inhibitor literature exhibit recombinant enzyme inhibition values ranging from IC₅₀ = 2.8 µM to >50 µM, but the benzothiazole-thiophene analog is absent from that series [5]. No comparator could be identified where the identical or a topologically equivalent compound was tested side-by-side with N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide in the same assay.

Medicinal Chemistry Kinase Inhibition Chemical Biology

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide: Recommended Procurement & Experimental Scenarios


Kinase Selectivity Profiling for Understudied Targets

Given the compound's structural homology to known benzothiazole kinase inhibitors (ITK, LRRK2) but the complete absence of public selectivity data, a rational procurement scenario is broad-panel kinome profiling (e.g., KINOMEscan at 1 µM) to establish its selectivity fingerprint de novo. This would address whether the unique thiophene-benzothiazole-pyrazine connectivity yields a selectivity window that is absent in the better-characterized cyclopropanecarboxamide analogs [1][2].

SAR Anchor for Pyrazine-Carboxamide Library Design

In a medicinal chemistry program exploring pyrazine-2-carboxamide kinase inhibitors, this compound can serve as a topological anchor for SAR exploration at the thiophene linker position. Unlike the majority of documented Syk inhibitor pyrazine-2-carboxamides that feature direct aryl or heteroaryl attachments [3], the 2,3-thiophenediyl bridge introduces conformational flexibility that may alter ATP-binding site occupancy. Procurement of gram quantities enables systematic variation of the benzothiazole and pyrazine termini while holding the linker constant.

Negative Control / Chemical Probe for MetAP1 Assays

3-Substituted N-(thiazol-2-yl)pyrazine-2-carboxamides have demonstrated MtMetAP1 inhibition with IC₅₀ values spanning 2.8–>50 µM [4]. Because the target compound replaces the thiazole with a benzothiazole and inserts a thiophene spacer, it may exhibit significantly reduced or abolished MtMetAP1 activity, making it a potentially useful negative control for target engagement studies in antimycobacterial drug discovery campaigns.

Molecular Docking Template for Kinase Inhibitor Design

The PDB-deposited crystal structure of ITK in complex with benzothiazole inhibitor 12a (PDB ID: 4MF0) provides a structural template for molecular docking and dynamics simulations [1]. The target compound can be docked into the ITK ATP-binding site to predict whether the pyrazine-carboxamide maintains the key hinge-region hydrogen bonds observed with the cyclopropanecarboxamide series. Such computational studies can precede and prioritize wet-lab synthesis and testing, adding value to early-stage procurement.

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